

Quantitative Data on MtKARI Inhibitor 1f

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Compound Focus: Mt KARI-IN-2

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The following table summarizes the key experimental data for the pyrimidinedione inhibitor **1f** as reported in the 2025 study [1].

Parameter	Value for MtKARI / *M. tuberculosis*	Value for OsKARI (Oryza sativa)	Notes
Apparent Ki (K _{-i, app})	49.4 ± 5.0 nM [1]	146 nM [1]	Measured against the substrate 2-acetolactate (AL).
Inhibition Modality (vs. AL)	Competitive [1]	Competitive [1]	
Inhibition Modality (vs. NADPH)	Competitive [1]	Uncompetitive [1]	
Time-Dependent Inhibition	Yes [1]	No [1]	Observed for the bacterial (class I) enzyme.
Minimum Inhibitory Concentration (MIC)	12.7 µM [1]	Not Applicable	Against <i>M. tuberculosis</i> H37Rv strain.
Herbicidal Activity	Not Applicable	63% growth inhibition of <i>Brassica campestris</i> at 10 mg/mL [1]	For reference, data is for compound 1a .

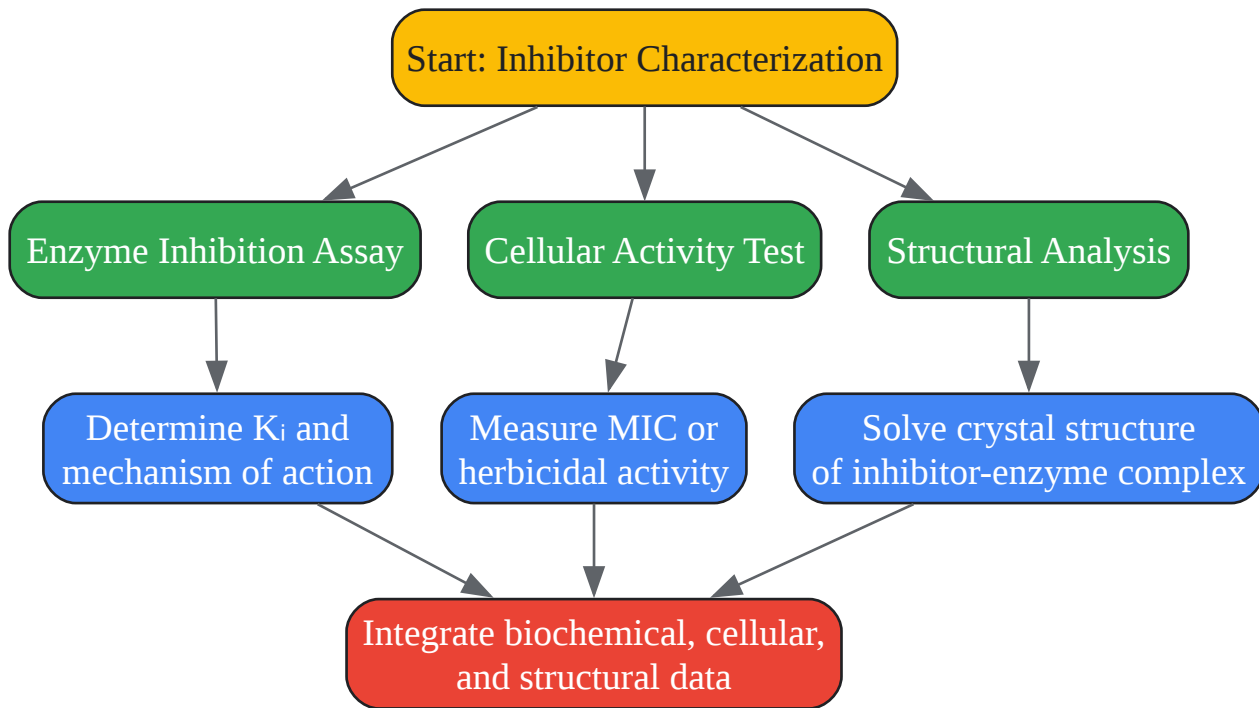
Overview of Experimental Methodologies

While the full protocol is not detailed, the research describes several key experimental procedures used to characterize inhibitor 1f [1].

- **Enzyme Inhibition Assays:** The inhibitory activity of compounds was determined by measuring the **apparent inhibition constant ($K_{i,app}$)**. Experiments were conducted to characterize whether the inhibitor was competitive against the substrate (**2-acetolactate, AL**) and the cofactor (**NADPH**). A notable finding was the **time-dependent inhibition** observed for MtKARI but not for the plant enzyme [1].
- **Crystallographic Studies:** To understand the binding mechanism, a crystal structure of a related inhibitor (**1b**) bound to a homolog of MtKARI from *Staphylococcus aureus* (SaKARI) was solved. This structure revealed that the inhibitor's core coordinates directly with the two **Mg²⁺ ions** in the enzyme's active site, providing a structural basis for its potency [1].
- **Biological Activity Testing:**
 - **Antimycobacterial Activity:** The effectiveness of 1f against the live *M. tuberculosis* H37Rv strain was evaluated and reported as the **Minimum Inhibitory Concentration (MIC)** [1].
 - **Herbicidal Activity:** For related compounds, herbicidal activity was tested by applying the compound to plants like *Brassica campestris* and measuring growth inhibition [1].

Experimental Workflow and Inhibitor Mechanism

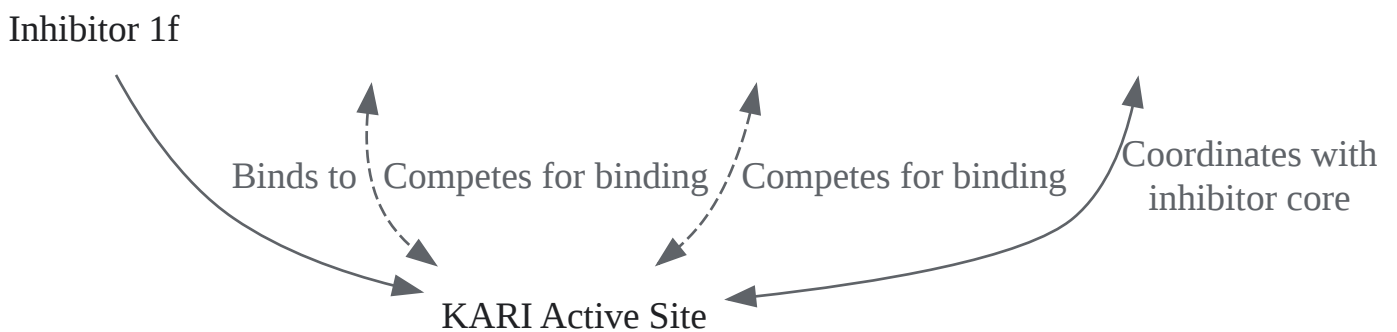
The diagram below outlines the logical sequence of key experiments involved in characterizing a KARI inhibitor like 1f, from initial biochemical screening to mechanistic studies.



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Figure 1. Key Experimental Workflow for KARI Inhibitor Characterization

The following diagram illustrates the dual binding mechanism of inhibitor 1f within the active site of MtKARI, competing with both the substrate and the cofactor.



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Figure 2. Proposed Dual-Competitive Binding Mechanism of Inhibitor 1f

Key Insights for Researchers

- **A Promising Dual-Competitive Inhibitor:** Inhibitor **1f** represents a significant finding because it is competitive against **both the substrate (AL) and the cofactor (NADPH)**, unlike earlier transition-state analogs [1]. This unique mechanism, coupled with its time-dependent inhibition of the bacterial enzyme, makes it an excellent candidate for further development.
- **Structural Basis for Potency:** The crystal structure of a homolog reveals that the inhibitor's oxygens coordinate the **two essential Mg²⁺ ions** in the active site. This interaction is crucial for its high binding affinity and provides a clear rationale for its potency and a template for future structure-based drug design [1].
- **Consideration of Cofactor Specificity:** KARIs are classified and can have different cofactor preferences (NADPH vs. NADH), which is an important factor in inhibitor design, especially for applications in different biological contexts (e.g., anaerobic fermentation) [2].

List of References

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- Scientific Reports (2018). NADH/NADPH bi-cofactor-utilizing and thermoactive ketol-acid reductoisomerase from *Sulfolobus acidocaldarius*. *Nature*. [2]
- PubMed (2002). Analysis of mixed categorical data in 2 x K contingency tables. *Stat Med*. [8]
- The Innovation (2025). Interactions of the karrikin signaling pathway with... *the-innovation.org*. [9]

Summary

I hope this structured compilation of data and methodologies is helpful for your research. The search identified a highly relevant and recent source, but for a complete and reproducible protocol, you may need to:

- **Contact the Corresponding Author:** Reach out to the authors of the 2025 paper directly to request detailed materials and methods.
- **Consult Related Literature:** Look for older, foundational papers on KARI inhibitor assays (e.g., using IpOHA or Hoe704) which may describe the core enzymatic assay conditions in greater detail.

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